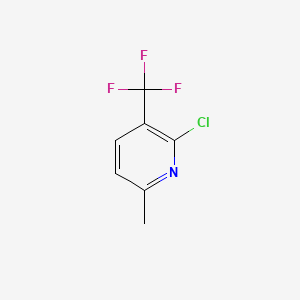
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole is an aromatic heterocyclic compound that belongs to the benzotriazole family This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the benzotriazole ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and trifluoromethyl-substituted reagents.
Diazotization: The 4-chloroaniline undergoes diazotization to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then subjected to cyclization in the presence of a suitable catalyst to form the benzotriazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and electronic properties.
Agrochemicals: It is explored for its potential use in agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems in plants and pests.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(trifluoromethyl)-1,2,3-benzotriazole can be compared with other similar compounds, such as:
4-Chloro-1,2,3-benzotriazole: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
6-(Trifluoromethyl)-1,2,3-benzotriazole:
4-Bromo-6-(trifluoromethyl)-1,2,3-benzotriazole: The bromo group can lead to different substitution reactions compared to the chloro group.
The uniqueness of this compound lies in the combination of the chloro and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYNBPMJGFRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)


![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)




![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)

![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)

